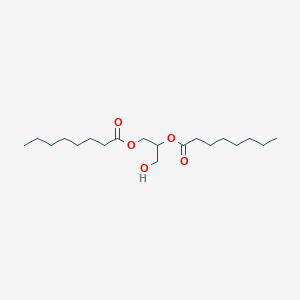

1,2-二辛酰甘油

描述

1,2-Dioctanoylglycerol (DiC8) is a synthetic diacylglycerol (DAG) that has been extensively studied due to its biological activities, particularly in relation to protein kinase C (PKC) activation and cellular signaling pathways. DiC8 is known to induce various cellular responses, such as changes in cytosolic free calcium concentrations and cytosolic acidification in T lymphocytes, which are independent of PKC activation . It has also been shown to stimulate prostaglandin synthesis by inhibiting the lysophosphatide acyltransferase, thereby increasing the pool of free arachidonic acid available for prostanoid synthesis .

Synthesis Analysis

The synthesis of DiC8 and related analogues has been a subject of interest due to their potential as probes for PKC and their effects on cellular functions. For instance, iodoaryl analogues of DiC8 have been synthesized to study their binding affinity to PKC, demonstrating the importance of structural specificity in their biological activity . Additionally, the synthesis of 1,3-distearoyl-2-oleoylglycerol (SOS) by enzymatic acidolysis in a solvent-free system has been reported, highlighting the potential for sustainable production of DAG analogues for industrial applications .

Molecular Structure Analysis

The molecular structure of DAGs and their analogues has been resolved to understand their polymorphism and physical properties. For example, the crystal structure of a mixed-chain triacylglycerol (TAG), 1,2-dipalmitoyl-3-myristoyl-sn-glycerol, has been determined, revealing insights into the atomic-level structure of the beta' polymorph, which is relevant for the functionality of fat crystals in food emulsions . Similarly, the structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol has been analyzed, showing a trilayer arrangement and providing comparisons with single acid TAGs and diacyl-sn-glycerols .

Chemical Reactions Analysis

DiC8 has been shown to participate in various chemical reactions within biological systems. For instance, it stimulates the accumulation of choline and its incorporation into acetylcholine and phosphatidylcholine in a human cholinergic neuroblastoma cell line, indicating its role in cholinergic signaling . Moreover, DiC8 has been found to depress cardiac L-type Ca2+ current, which is independent of PKC activation, suggesting a direct effect on ion channel function .

Physical and Chemical Properties Analysis

The physical and chemical properties of DAGs are influenced by their acyl chain composition and molecular structure. The polymorphism of 18-carbon fatty acyl triacylglycerols has been studied, showing that the presence of unsaturation and substitution in the 2-position affects their polymorphic behavior and the stability of different phases . Additionally, the rapid hydrolysis and efficient absorption of triglycerides with medium-chain fatty acids in the 1 and 3 positions and a long-chain fatty acid in the 2 position have been described, supporting the ease of hydrolysis and absorption of such structured lipids .

科学研究应用

蛋白激酶C活化

1,2-二辛酰甘油是一种强效的蛋白激酶C (PKC) 活化剂,来源于肝细胞 . PKC 是一系列蛋白激酶,通过磷酸化丝氨酸和苏氨酸残基的羟基来控制其他蛋白质的功能。

生化信号传导

在生化信号传导中,1,2-二辛酰甘油作为第二信使信号脂质发挥作用 . 它是磷脂酰肌醇二磷酸 (PIP2) 被磷脂酶C (PLC) 水解的产物,PLC 是一种膜结合酶 .

蛋白激酶C的易位

1,2-二辛酰甘油诱导蛋白激酶C发生离散但瞬时的易位 . 膜中产生1,2-二辛酰甘油促进PKC从胞质溶胶易位到质膜 .

抑制细胞增殖

1,2-二辛酰甘油已被证明可以抑制MCF-7细胞的增殖,MCF-7细胞是一种乳腺癌细胞系 .

模拟肿瘤促进型佛波醇二酯

细胞可渗透的二酰甘油,sn-1,2-二辛酰甘油 (DiC8),被证明可以模拟肿瘤促进型佛波醇二酯对表皮生长因子 (EGF) 结合的影响.

脂滴生物发生

作用机制

Target of Action

The primary target of 1,2-Dioctanoylglycerol is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. They play key roles in several signal transduction cascades .

Mode of Action

1,2-Dioctanoylglycerol acts as a cell-permeable activator of PKC . It exhibits lower affinity for the α isoform of PKC than for other isozymes . By activating PKC, it can mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells .

Biochemical Pathways

The activation of PKC by 1,2-Dioctanoylglycerol can affect various biochemical pathways. PKC plays a crucial role in several signal transduction cascades . The exact pathways affected can depend on the specific cellular context, but they often involve processes related to cell growth and differentiation .

Result of Action

The activation of PKC by 1,2-Dioctanoylglycerol can lead to various molecular and cellular effects. For example, it has been shown to mimic the effects of tumor-promoting phorbol diesters on mitogenesis and epidermal growth factor binding and action in intact cells . It also inhibits slow (L-type) Ca 2+ current in rat heart cells independently of PKC activation and inhibits the cGMP-gated channel in rod outer segments by a phosphorylation-independent mechanism .

安全和危害

属性

IUPAC Name |

(3-hydroxy-2-octanoyloxypropyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBULZYTDGUSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910175 | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1069-87-0 | |

| Record name | Monoctanoin Component C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DICAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

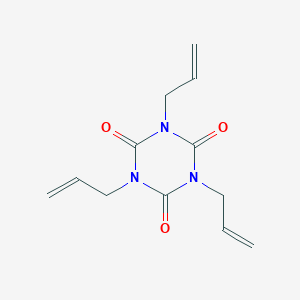

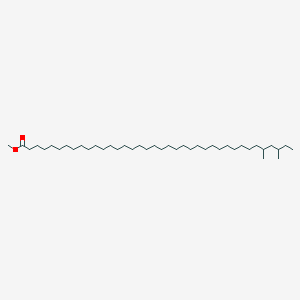

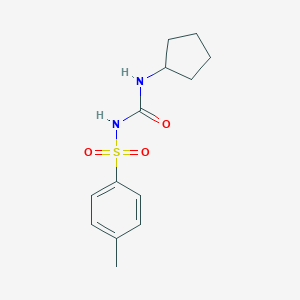

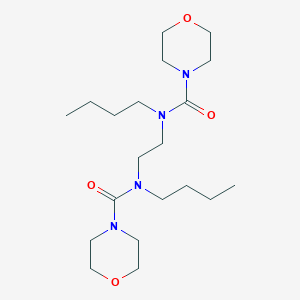

Feasible Synthetic Routes

Q & A

A: 1,2-Dioctanoylglycerol mimics the action of naturally occurring DAGs, which are produced during the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). [] 1,2-DiC8 directly activates PKC by binding to its regulatory domain, leading to a cascade of phosphorylation events. [, ] This activation influences diverse cellular processes, including cell proliferation, differentiation, apoptosis, and various signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

ANone: The molecular formula of 1,2-Dioctanoylglycerol is C21H40O5. Its molecular weight is 372.55 g/mol.

ANone: While the provided research does not specify detailed spectroscopic data, 1,2-DiC8's structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

ANone: The provided research primarily focuses on the biological activity of 1,2-Dioctanoylglycerol and does not offer detailed information regarding its material compatibility, stability under various conditions, catalytic properties, or computational chemistry aspects.

A: Research indicates a strong structure-activity relationship for DAG analogs like 1,2-DiC8 in activating PKC. [] The position and length of the acyl chains significantly impact their potency. For instance, 1,3-dioctanoylglycerol, a positional isomer of 1,2-DiC8, displays significantly weaker activity in inducing ornithine decarboxylase activity and reducing EGF binding. [] Similarly, the chain length is crucial, with diacylglycerols containing 5-10 carbon fatty acids exhibiting the strongest PKC activation compared to shorter or longer chains. [] Additionally, the presence of both carbonyl groups and the 3-hydroxyl group is essential for maximal PKC activation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)

![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)